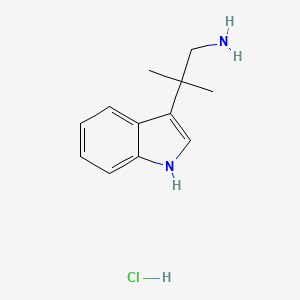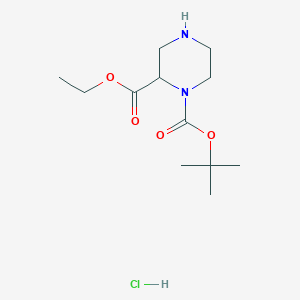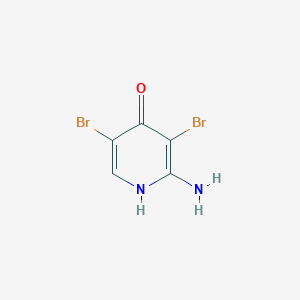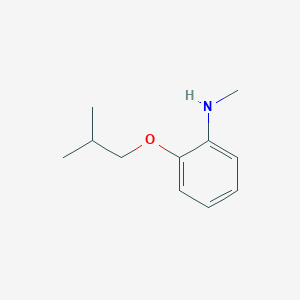![molecular formula C11H17ClN4 B1442547 (5-[1,2,4]Triazolo[4,3-a]piridin-3-ilpentil)amina clorhidrato CAS No. 1324071-39-7](/img/structure/B1442547.png)
(5-[1,2,4]Triazolo[4,3-a]piridin-3-ilpentil)amina clorhidrato
Descripción general
Descripción
(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride: . This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyridine core and a pentylamine group.
Aplicaciones Científicas De Investigación
(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes.
Industry: : It can be utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
Target of Action
Triazolopyridine derivatives, a group to which this compound belongs, have been recognized as inhibitors of various targets such as adenosine receptors , HIF prolyl hydrolase , and myeloperoxidase .
Mode of Action
It’s known that triazolopyridine derivatives can interact with their targets to inhibit their activity .
Biochemical Pathways
Triazolopyridine derivatives have been found to exhibit antifungal , insecticidal , antibacterial , anticonvulsant , antioxidant , and herbicidal effects, suggesting that they may affect a variety of biochemical pathways.
Result of Action
Given the known effects of triazolopyridine derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazolopyridine derivatives have been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial for maintaining physiological processes . The compound’s interaction with these enzymes can lead to altered enzyme activity, affecting metabolic pathways and cellular functions.
Cellular Effects
The effects of (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazolopyridine derivatives can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, the compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in inflammatory responses . This inhibition occurs through the binding of the compound to the enzyme’s active site, preventing substrate access and subsequent enzyme activity. Additionally, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that triazolopyridine derivatives can degrade over time, leading to reduced efficacy and altered biological activity . Additionally, long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity, which can influence the overall cellular function.
Dosage Effects in Animal Models
The effects of (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, the compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the activity of cytochrome P450 enzymes, which are essential for drug metabolism and detoxification . By modulating the activity of these enzymes, the compound can affect the metabolism of other drugs and endogenous compounds, leading to altered pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with membrane transporters, such as P-glycoprotein, which facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins can influence the compound’s localization and accumulation within specific tissues, affecting its overall bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride typically involves multiple steps, starting with the formation of the triazolo[4,3-a]pyridine core. One common synthetic route includes the reaction of appropriate precursors under specific conditions, such as using dry toluene as a solvent and applying microwave conditions at 140°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced techniques like microwave-assisted synthesis can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce amines or alcohols.
Comparación Con Compuestos Similares
(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride: can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine . These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride
Propiedades
IUPAC Name |
5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4.ClH/c12-8-4-1-2-6-10-13-14-11-7-3-5-9-15(10)11;/h3,5,7,9H,1-2,4,6,8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOMSKNYEVQJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B1442468.png)

![3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1442472.png)
![2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol](/img/structure/B1442473.png)









